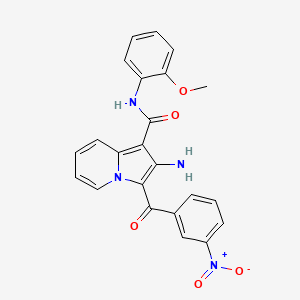

![molecular formula C15H14ClFN4O B2530726 2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034478-01-6](/img/structure/B2530726.png)

2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the nucleophilic substitution of fluorine in halogenated precursors. For instance, the synthesis of novel pyrazolo[1,5-a][1,4]benzodiazepines and an imidazo-benzodiazepinone was achieved by reacting 2-fluoro-5-nitrobenzophenone with different esters . Similarly, the synthesis of imidazo[1,2-b]pyridazines was reported from the corresponding 3-unsubstituted imidazo[1,2-b]pyridazines and N-(hydroxymethyl)benzamides . Although the exact synthesis of 2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is not detailed, it likely follows a similar pathway involving multiple steps such as cyclization, alkylation, hydrolysis, and halogenation, as suggested by the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole .

Molecular Structure Analysis

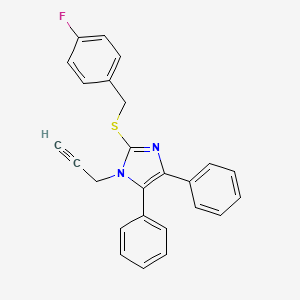

The molecular structure of compounds within this family is characterized by the presence of imidazole or pyrazole rings fused to other aromatic systems. The presence of substituents such as chloro, fluoro, and benzamide groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity and binding affinity to biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include nucleophilic aromatic substitution, where a nucleophile replaces a leaving group such as fluorine. The reactivity of the compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can either activate or deactivate the aromatic ring towards further chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, it can be inferred that the presence of halogens and the rigid fused ring system could affect properties such as solubility, melting point, and stability. The benzamide moiety could also contribute to the compound's ability to engage in hydrogen bonding, which might influence its solubility in various solvents and its interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research into related compounds often focuses on the synthesis and characterization of novel fluorinated and chlorinated benzamide derivatives. These studies aim to explore new pathways in medicinal chemistry, utilizing the unique properties of such compounds to develop potential therapeutic agents. For instance, the synthesis of fluorinated pyrazoles and their evaluation for biological activities indicate a continued interest in these compounds for their potential as building blocks in drug discovery (Surmont et al., 2011).

Biological Evaluation

Compounds with a similar structural motif have been evaluated for various biological activities. For example, derivatives of imidazo[1,2-a]pyridines have been synthesized and assessed for their potential as antiulcer agents, showcasing the diverse pharmacological applications of these compounds (Starrett et al., 1989). Furthermore, the exploration of substituted imidazo[1,5-a]pyrazines for the study of peripheral benzodiazepine receptors using positron emission tomography highlights the role of such compounds in neurodegenerative disorder research (Fookes et al., 2008).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, the development of more efficient synthesis methods, particularly those that are environmentally friendly, could be a focus .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN4O/c1-10-8-14-20(6-7-21(14)19-10)5-4-18-15(22)12-3-2-11(17)9-13(12)16/h2-3,6-9H,4-5H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAHHSGTFLJWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

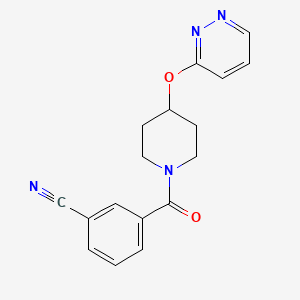

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

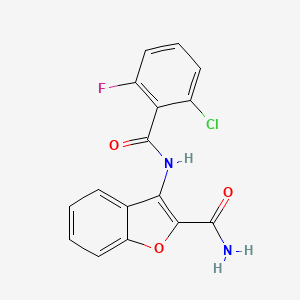

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

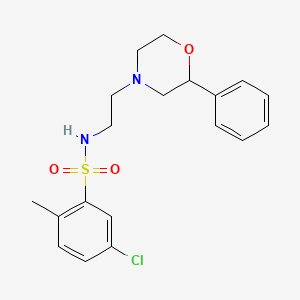

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)

methyl}quinolin-8-ol](/img/structure/B2530666.png)